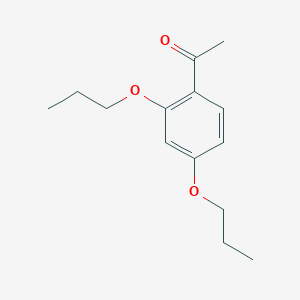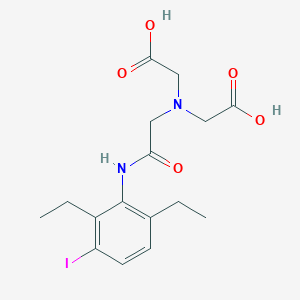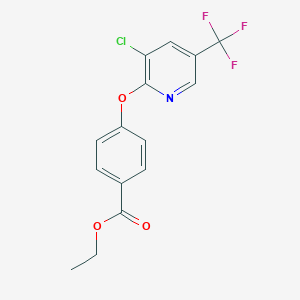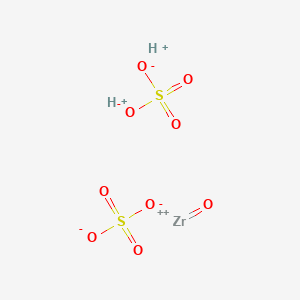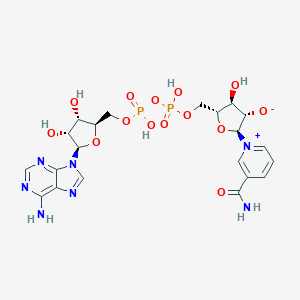
Nicotinamide arabinoside adenine dinucleotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Syringaldehyde, also known as 4-Hydroxy-3,5-dimethoxybenzaldehyde, is an organic compound that occurs naturally in trace amounts. It is a colorless solid that is soluble in alcohol and polar organic solvents. Syringaldehyde is found in the wood of spruce and maple trees and is also formed in oak barrels, contributing to the flavor profile of whisky . It is used by some species of insects in their chemical communication systems .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Syringaldehyd kann aus Syringol durch die Duff-Reaktion synthetisiert werden, bei der Syringol unter Verwendung von Hexamethylentetramin in Gegenwart einer Säure formyliert wird . Ein weiteres Verfahren umfasst die Kondensation von 2,6-Dimethoxyphenol mit Chloroform in einer alkalischen Lösung, wobei diese Methode jedoch eine geringere Menge an Syringaldehyd liefert .
Industrielle Produktionsverfahren: Die industrielle Produktion von Syringaldehyd umfasst häufig die katalytische Oxidation von Lignin, einem komplexen Polymer, das in den Zellwänden von Pflanzen vorkommt. Dieses Verfahren ist aufgrund der hohen Ausbeute und Effizienz des Prozesses von Vorteil . Die Verwendung von geträgerten Katalysatoren in diesem Verfahren erhöht die Ausbeute und ermöglicht die Wiederverwendung des Katalysators, wodurch es sich um ein praktikables Verfahren für die großtechnische Produktion handelt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Syringaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Syringaldehyd kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Syringasäure oxidiert werden.
Reduktion: Es kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu Syringylalkohol reduziert werden.
Substitution: Syringaldehyd kann aufgrund des Vorhandenseins von Methoxy- und Hydroxylgruppen am aromatischen Ring elektrophile aromatische Substitutionsreaktionen eingehen.
Hauptprodukte:
Oxidation: Syringasäure
Reduktion: Syringylalkohol
Substitution: Verschiedene substituierte Syringaldehydderivate, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
Syringaldehyd hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung und Industrie:
Chemie: Es wird als Vorläufer für die Synthese verschiedener aromatischer Verbindungen und als Reagenz in der organischen Synthese verwendet.
Medizin: Forschungen haben gezeigt, dass Syringaldehyd-Derivate eine Antikrebsaktivität aufweisen, insbesondere gegen weibliche Krebserkrankungen wie Eierstock- und Brustkrebs.
Industrie: Syringaldehyd wird bei der Herstellung von Aromen und Duftstoffen verwendet, insbesondere bei der Reifung von Whisky.
5. Wirkmechanismus
Der Wirkmechanismus von Syringaldehyd variiert je nach Anwendung:
Antikrebsaktivität: Syringaldehyd-Derivate induzieren Zell-Apoptose und G2/M-Phasenarretierung, indem sie signifikante DNA-Schäden verursachen und eine starke DNA-Schadensantwort hervorrufen.
Antihyperglykämische Wirkung: Syringaldehyd wirkt als Agonist des GLP-1-Rezeptors, stimuliert die Insulinproduktion und erhöht die Glukoseutilisation und Insulinsensitivität.
Wirkmechanismus
The mechanism of action of syringaldehyde varies depending on its application:
Anticancer Activity: Syringaldehyde-derived compounds induce cell apoptosis and G2/M phase arrest by causing significant DNA damage and provoking a strong DNA damage response.
Antihyperglycemic Effect: Syringaldehyde acts as an agonist of the GLP-1 receptor, stimulating insulin production and increasing glucose utilization and insulin sensitivity.
Vergleich Mit ähnlichen Verbindungen
Syringaldehyd ist strukturell ähnlich Vanillin, einem weiteren aromatischen Aldehyd. Beide Verbindungen haben vergleichbare Anwendungen in der Aroma- und Duftstoffindustrie. Syringaldehyd enthält zusätzliche Methoxygruppen, die zu seinen einzigartigen bioaktiven Eigenschaften beitragen . Weitere ähnliche Verbindungen sind Syringasäure, Acetosyringon und Sinapylalkohol, die alle aus Lignin gewonnen werden und ähnliche chemische Strukturen und Eigenschaften aufweisen .
Eigenschaften
CAS-Nummer |
108646-17-9 |
|---|---|
Molekularformel |
C21H27N7O14P2 |
Molekulargewicht |
663.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15+,16-,20+,21-/m1/s1 |
InChI-Schlüssel |
VOXRVZMOBSLKFE-DUYCQTTQSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |
Key on ui other cas no. |
108646-17-9 |
Synonyme |
alpha-NAAD beta-NAAD nicotinamide arabinoside adenine dinucleotide nicotinamide arabinoside adenine dinucleotide, (beta)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


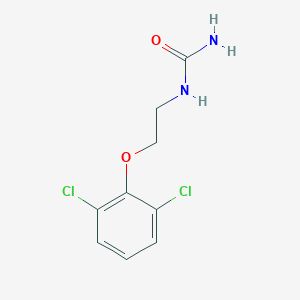
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
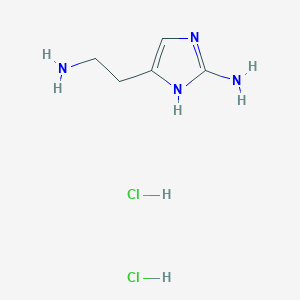
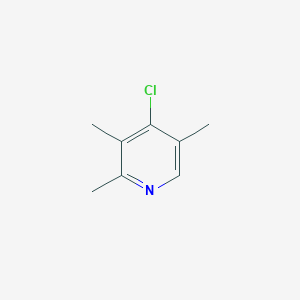
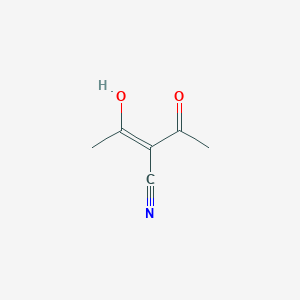
![7-(2-Aminoethyl)benzo[d]thiazol-2-ol](/img/structure/B35179.png)
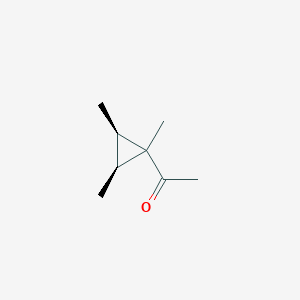
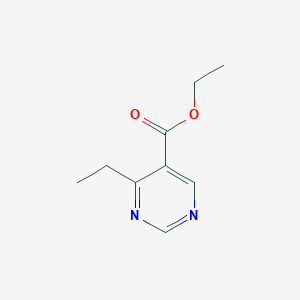
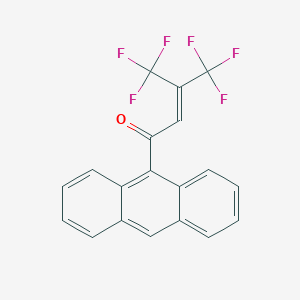
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
